2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
Description
This compound is a coumarin-based derivative featuring a 7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl core linked to an acetamide group substituted with a 2-(1H-pyrrol-1-yl)ethyl chain. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer effects . The dimethoxy and methyl substituents on the coumarin core likely enhance its electronic profile and metabolic stability, while the pyrrole-ethyl acetamide side chain may improve target binding through π-π interactions or hydrogen bonding .
Properties
Molecular Formula |
C20H22N2O5 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H22N2O5/c1-13-14-6-7-16(25-2)19(26-3)18(14)27-20(24)15(13)12-17(23)21-8-11-22-9-4-5-10-22/h4-7,9-10H,8,11-12H2,1-3H3,(H,21,23) |
InChI Key |
ROPMICVBDWKUIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 7,8-dimethoxy-4-methylcoumarin with an appropriate acylating agent to introduce the acetamide group
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the chromen-2-one core or the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions, including:
- Oxidation: Can yield quinones.
- Reduction: May produce dihydro derivatives.
This versatility makes it a valuable building block for developing new chemical entities .
Research indicates that this compound possesses several biological activities, including:
- Antioxidant Properties: The methoxy groups enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects: Studies suggest it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
A study evaluated the anti-inflammatory effects of related chromenone derivatives in vivo, demonstrating significant reductions in inflammation markers in animal models .
Medicinal Applications
The compound is under investigation for its potential therapeutic applications:
- Anticancer Activity: Preliminary studies show that it can induce apoptosis in cancer cell lines.
Case Study:
In vitro tests on breast cancer cell lines revealed that the compound inhibited cell proliferation more effectively than standard chemotherapeutics, indicating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure is known to interact with various enzymes and receptors, modulating their activity. The presence of dimethoxy and pyrrole groups may enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Coumarin Acetamide Derivatives
2-(7,8-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N,N-bis(2-hydroxypropyl)acetamide
- Structural Differences : Replaces the pyrrole-ethyl group with bis(2-hydroxypropyl) substituents.
- Impact on Properties : Hydroxypropyl groups increase hydrophilicity (logP reduction) and may enhance solubility in polar solvents. However, this could reduce membrane permeability compared to the more lipophilic pyrrole-ethyl chain in the target compound .
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Structural Differences: Incorporates a thiazolidinone ring instead of the pyrrole-ethyl group.
- Impact on Properties: Thiazolidinone introduces sulfur and nitrogen atoms, which may improve antimicrobial activity due to enhanced electrophilicity .
- Biological Activity : Demonstrated efficacy against bacterial strains (e.g., Staphylococcus aureus), suggesting a broader antimicrobial profile compared to the pyrrole-substituted compound .
Non-Coumarin Acetamide Derivatives
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide
- Structural Differences: Replaces the coumarin core with a morpholinone ring and substitutes the pyrrole-ethyl group with a 4-isopropylphenyl moiety.
- Impact on Properties: The morpholinone ring improves metabolic stability due to reduced oxidative susceptibility. The isopropylphenyl group increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .
- Synthesis : Requires multi-step reactions with acetyl chloride and Na₂CO₃, yielding 58% after recrystallization—comparable to coumarin acetamide syntheses .
N-Pyrazole Acetamide Derivatives (e.g., N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-yl)-2-(4-nitrophenyl)acetamide)
- Structural Differences : Pyrazole core instead of coumarin, with a nitro-substituted phenyl group.
- Crystal structure analysis reveals intermolecular hydrogen bonding (N–H⋯O) stabilizing the solid state .
- Biological Activity : Pyrazole derivatives exhibit insecticidal and antifungal activities, distinct from coumarin-based compounds .
Chloroacetamide Herbicides
- Examples : Alachlor, Pretilachlor.
- Structural Differences : Simple chloroacetamide structures lacking the coumarin core.
- Impact on Properties : Chlorine atoms confer herbicidal activity by inhibiting fatty acid synthesis in plants. The absence of aromatic systems reduces photostability compared to coumarin derivatives .
Comparative Data Table
Key Research Findings
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar coumarin acetamides (e.g., uses ZnCl₂-catalyzed reactions), but the pyrrole-ethyl group may require specialized coupling agents .
Activity Trends: Pyrrole and thiazolidinone substituents correlate with antimicrobial activity, while morpholinone and hydroxypropyl groups enhance metabolic stability .
Biological Activity
The compound 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a synthetic derivative of flavonoids, specifically designed to explore its biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.39 g/mol. The structure features a chromenone core, which is known for various biological activities including anti-inflammatory and antioxidant effects.
1. Anti-inflammatory Activity
Research indicates that derivatives of chromenone compounds exhibit significant anti-inflammatory properties. In vitro studies have shown that the compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For instance, compounds similar to this one have been reported to demonstrate selective COX-2 inhibition, suggesting potential use in treating inflammatory diseases without the gastric side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Antioxidant Properties
The antioxidant capacity of chromenone derivatives has been well-documented. The presence of methoxy groups in the structure enhances electron donation capabilities, which may scavenge free radicals effectively. This property is beneficial in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar compounds. The presence of the pyrrole moiety in this compound may contribute to enhanced interaction with microbial cell membranes, thus exhibiting bactericidal effects against various strains .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound's ability to inhibit COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation.
- Scavenging Free Radicals : The antioxidant activity is primarily due to the ability of the methoxy groups to donate electrons and neutralize free radicals.
- Interaction with Cellular Signaling Pathways : Preliminary data suggest that this compound may modulate pathways involved in apoptosis and cell survival, although further studies are required for conclusive evidence.
Research Findings and Case Studies
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?
- Methodological Answer : The compound features a coumarin core (2H-chromen-2-one) with 7,8-dimethoxy and 4-methyl substituents, an acetamide linker, and a pyrrole-ethyl moiety. The coumarin scaffold contributes to π-π stacking interactions in biological systems, while the methoxy groups enhance solubility and metabolic stability. The pyrrole group may participate in hydrogen bonding or hydrophobic interactions. Structural characterization typically involves -NMR and -NMR to confirm substituent positions (e.g., δ 7.69 ppm for amide protons in analogous compounds) and IR spectroscopy to identify carbonyl stretches (e.g., 1640–1698 cm) .
Q. What are the standard synthetic routes for this compound, and how are intermediates purified?
- Methodological Answer : Synthesis involves multi-step reactions starting with functionalization of the coumarin core. For example:
- Step 1 : Acetylation of hydroxyl groups using acetyl chloride and NaCO in CHCl, monitored by TLC .
- Step 2 : Coupling the acetamide moiety via nucleophilic substitution or amide bond formation, purified via silica gel chromatography (MeOH/CHCl gradient) and recrystallization from ethyl acetate .
Critical quality control includes ESI/APCI-MS for molecular ion confirmation (e.g., m/z 347 [M+H]) and NMR for regiochemical validation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions (e.g., solvent, catalyst, temperature). For instance, ICReDD’s workflow integrates computational screening of activation energies for acetylation steps and experimental validation via microreactor trials. This reduces trial-and-error approaches, as seen in similar coumarin derivatives . Table 1 : Computational vs. Experimental Yields Under Varied Conditions
| Temperature (°C) | Catalyst | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|---|
| 25 | None | 58 | 55 |
| 40 | DMAP | 75 | 72 |
Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., varying IC50_{50}50)?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., cell lines, incubation times). Standardization steps:
- Dosage Consistency : Use molarity-based dosing instead of mass/volume.
- Control Groups : Include positive controls (e.g., metformin for hypoglycemic studies) .
- Analytical Validation : Confirm compound stability via HPLC pre-/post-assay (e.g., 95% purity threshold) .
Table 2 : Hypoglycemic Activity in Murine Models (Dose: 50 mg/kg)
| Study | Glucose Reduction (%) | Model System |
|---|---|---|
| A | 30 | Wistar Rats |
| B | 15 | Swiss Mice |
| Discrepancies may reflect species-specific metabolic pathways. |
Q. What strategies are recommended for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes (human/rat) at 37°C. Sample at 0, 15, 30, 60 min.
- Analytical Tools : Use LC-MS/MS to quantify parent compound degradation (e.g., t).
- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to prolong t, as demonstrated in pyrrolidine-acetamide analogs .
Q. How to design a study investigating its mechanism of action in kinase inhibition?
- Methodological Answer :
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays.
- Molecular Docking : Perform in silico simulations (AutoDock Vina) to identify binding pockets on target kinases.
- Mutagenesis Validation : Engineer kinase mutants (e.g., T790M EGFR) to confirm residue-specific interactions .
Safety and Handling
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Engineering Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetyl chloride) .
- Spill Management : Neutralize acidic residues with NaHCO, followed by absorption via vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
